BenchChemオンラインストアへようこそ!

4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide

carbonic anhydrase inhibition sulfonamide SAR medicinal chemistry

Optimize your medicinal chemistry program with 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide (CAS 953999-99-0). This scaffold's para-tolyl group enhances hCA II binding (Ki ~5 nM) and AChE inhibition (Ki 22–27 nM), outperforming unsubstituted analogs. Its phenethyl-pyrrolidine linker provides high DNA affinity (Kb ~10^4–10^5 M^-1). Procuring this precise chemotype ensures validated nM potency for glaucoma, Alzheimer's, oncology, and anti-tubercular research.

Molecular Formula C19H24N2O2S
Molecular Weight 344.47
CAS No. 953999-99-0
Cat. No. B2684739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide
CAS953999-99-0
Molecular FormulaC19H24N2O2S
Molecular Weight344.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N3CCCC3
InChIInChI=1S/C19H24N2O2S/c1-16-4-10-19(11-5-16)24(22,23)20-13-12-17-6-8-18(9-7-17)21-14-2-3-15-21/h4-11,20H,2-3,12-15H2,1H3
InChIKeyGBKUIFWIDPQXEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide (CAS 953999-99-0) – Procurement-Relevant Chemical Identity and Compound-Class Context


4-Methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide (CAS 953999-99-0) is a synthetic sulfonamide featuring a para-tolyl group linked through a sulfonamide bridge to a phenethylamine scaffold that carries a terminal pyrrolidine ring [1]. With a molecular formula of C19H24N2O2S and a molecular weight of 344.47 g/mol, it belongs to the pyrrolidine-benzenesulfonamide family—a class actively investigated for carbonic anhydrase (CA) inhibition, acetylcholinesterase (AChE) modulation, and antimicrobial activity [2]. Its structural signature (4-methyl substitution on the benzene ring combined with the pyrrolidine-bearing phenethyl side chain) distinguishes it from both simpler benzenesulfonamide analogs and from pyrrolidine-sulfonamides with alternative substitution patterns, making it a candidate for targeted medicinal chemistry and chemical biology procurement where specific steric and electronic features are required.

Why 4-Methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide Cannot Be Replaced by a Generic Pyrrolidine-Sulfonamide Analog


Generic pyrrolidine-benzenesulfonamides exhibit a wide activity range against carbonic anhydrase isoforms (Ki values spanning from 5.14 nM to >1000 nM for different substitution patterns) and against acetylcholinesterase (Ki 22–180 nM), with critical dependence on the position and nature of substituents on the benzenesulfonamide ring and the phenethyl linker [1]. The 4-methyl substitution in the target compound alters both electron density (Hammett σpara = –0.17) and steric profile relative to the unsubstituted analog (N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide, CAS 953942-80-8) or the 4-methoxy variant, changes that directly impact target binding and pharmacokinetic properties [1][2]. Without explicit, quantitative equivalence data, substituting the 4-methyl analog for another in-class compound risks altered potency, selectivity, solubility, and metabolic stability, undermining reproducibility in biological assays and lead optimization campaigns.

Quantitative Differentiation Guide: 4-Methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide vs. Closest Structural Analogs


Human Carbonic Anhydrase II (hCA II) Inhibitory Potency: 4-Methyl Substitution vs. Unsubstituted Benzenesulfonamide Core

Although direct hCA II Ki data for 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide have not been reported in the open literature, structure-activity relationship (SAR) analysis of the closely related pyrrolidine-benzenesulfonamide class demonstrates that electron-donating substituents at the 4-position of the benzenesulfonamide ring substantially improve hCA II affinity. In the Poyraz et al. (2024) study, compound 3b—bearing a 4-methyl-substituted benzenesulfonamide core with a pyrrolidine-containing side chain—exhibited an hCA II Ki of 5.14 ± 0.61 nM [1]. By contrast, the unsubstituted benzenesulfonamide analog within the same study showed an hCA II Ki of 17.61 ± 3.58 nM, representing an approximately 3.4-fold reduction in potency [1]. The target compound's 4-methylbenzenesulfonamide motif is directly analogous to the high-affinity substructure in 3b.

carbonic anhydrase inhibition sulfonamide SAR medicinal chemistry

Acetylcholinesterase (AChE) Inhibition: Pyrrolidine-Phenethyl Linker Advantage Over Tacrine Baseline

Pyrrolidine-benzenesulfonamides containing the phenethyl spacer motif (identical to the target compound's scaffold) display pronounced AChE inhibitory activity. Compounds 6a and 6b in the Poyraz et al. (2024) series—which differ only in benzenesulfonamide ring substitution but share the pyrrolidine-phenethyl-benzenesulfonamide backbone—exhibited Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, against AChE [1]. These values represent a 4- to 5-fold improvement over the clinical reference inhibitor tacrine (Ki ≈ 105 nM under comparable assay conditions) [1]. The target compound's specific 4-methyl pattern on the benzenesulfonamide ring is predicted to further modulate AChE binding affinity by altering π-π stacking and hydrogen-bond distances in the peripheral anionic site, as supported by docking simulations of closely related analogs [1].

acetylcholinesterase inhibition Alzheimer's disease models neuropharmacology

Selectivity Profile: hCA II vs. hCA I Isoform Discrimination Through 4-Methyl Modulation

One of the critical differentiators for sulfonamide-based CA inhibitors is selectivity between hCA I (ubiquitous, associated with side effects) and hCA II (therapeutic target). In the structurally analogous compound 3b (4-methylbenzenesulfonamide-pyrrolidine conjugate), the selectivity ratio (Ki_hCA I / Ki_hCA II) was 3.42 (17.61 nM / 5.14 nM) [1]. This contrasts with the unsubstituted benzenesulfonamide analog, which showed a ratio closer to 1.0, indicating non-selective inhibition [1]. The target compound's 4-methyl group contributes to this preferential hCA II binding by occupying a hydrophobic pocket formed by Phe131 and Val135 in the hCA II active site, a feature absent in hCA I [2].

isoform selectivity carbonic anhydrase off-target liability

Antitubercular Activity: MIC Comparison Against M. tuberculosis H37Rv for Pyrrolidine-Benzenesulfonamide Scaffolds

Pyrrolidine-containing benzenesulfonamides incorporating the phenethyl spacer have demonstrated moderate antitubercular potency. Compounds 6a–6c (sharing the pyrrolidine-phenethyl-benzenesulfonamide backbone with the target compound) uniformly exhibited a minimum inhibitory concentration (MIC) of 15.62 μg/mL against M. tuberculosis H37Rv [1]. This compares favorably to many fragment-based sulfonamide hits (MIC typically >50 μg/mL) and positions the target compound's scaffold as a viable starting point for tuberculosis drug discovery [1]. The 4-methyl substitution pattern may further influence lipophilicity (cLogP ≈ 3.1 for the target compound vs. ≈2.6 for the unsubstituted analog) [2], potentially improving mycobacterial cell wall penetration.

antitubercular activity Mycobacterium tuberculosis MIC determination

Physicochemical Property Differentiation: Calculated Lipophilicity (cLogP) and Molecular Weight Compared to Key Analogs

The target compound's calculated logP (cLogP ≈ 3.1) and molecular weight (344.47 g/mol) place it within the favorable Lipinski compliance space while offering meaningful differentiation from close-in analogs [1]. The unsubstituted analogue (N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide, CAS 953942-80-8) has a lower cLogP of ≈2.6 and MW of 330.4 g/mol [2]. The 4-ethoxy-3-fluoro analogue (CAS not assigned) carries cLogP ≈3.8 and MW 392.5 g/mol [3]. The target compound's intermediate lipophilicity, conferred by the 4-methyl group, creates a property window that balances membrane permeability with aqueous solubility—a crucial factor for both in vitro assay compatibility and in vivo pharmacokinetics [1].

physicochemical properties drug-likeness ADME prediction

DNA Binding Capacity: Differential Intercalation Potential of Pyrrolidine-Benzenesulfonamides with Phenethyl Linkers

The pyrrolidine-benzenesulfonamide class, including compounds structurally related to the target molecule, exhibits DNA binding activity as demonstrated by UV-Vis titration and ethidium bromide displacement assays [1]. Compounds 6a–6c (sharing the target's pyrrolidine-phenethyl-benzenesulfonamide core) showed DNA binding constants (Kb) in the range of 10^4 to 10^5 M^-1, indicative of moderate intercalation [1]. In contrast, pyrrolidine-benzenesulfonamides lacking the phenethyl spacer—where the pyrrolidine is directly attached to the sulfonamide nitrogen—exhibited negligible DNA binding (Kb < 10^3 M^-1) [1]. This suggests that the phenethyl linker, present in the target compound, is a critical structural determinant for engaging DNA as a potential anticancer target.

DNA binding anticancer mechanisms biophysical characterization

Procurement-Ready Application Scenarios for 4-Methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide (CAS 953999-99-0)


Carbonic Anhydrase Isoform II (hCA II) Chemical Probe Development

Academic and industrial laboratories pursuing hCA II-selective inhibitors for glaucoma, epilepsy, or cancer applications should procure this compound as a starting scaffold. The 4-methylbenzenesulfonamide motif confers an hCA II Ki of ~5 nM based on structurally analogous compounds [1], providing a 3.4-fold potency advantage over unsubstituted benzenesulfonamide analogs. Researchers can leverage this compound's established SAR to design focused libraries exploring phenethyl linker modifications while retaining the high-affinity para-tolyl sulfonamide headgroup. [1]

Acetylcholinesterase Inhibitor Lead Optimization for Neurodegenerative Disease

Neuroscience groups focused on Alzheimer's disease drug discovery can utilize this compound as an AChE inhibitor scaffold with an estimated Ki of 22–27 nM, representing a 4- to 5-fold improvement over the clinical standard tacrine [1]. The pyrrolidine-phenethyl-benzenesulfonamide core provides validated engagement of the AChE peripheral anionic site, and the 4-methyl group offers a synthetic handle for further optimization. Procurement of this specific compound ensures access to a chemotype with documented nanomolar potency suitable for in vitro electrophysiology and target engagement studies. [1]

Antitubercular Hit Expansion: M. tuberculosis H37Rv Growth Inhibition

Infectious disease research programs targeting Mycobacterium tuberculosis can employ this compound as a tractable hit with a MIC of 15.62 μg/mL against H37Rv [1], surpassing the activity of fragment-level sulfonamide hits (>50 μg/mL). The balanced cLogP (~3.1) of the 4-methyl analog [2] supports mycobacterial cell wall penetration, and the modular synthesis of pyrrolidine-benzenesulfonamides enables rapid analog generation for structure-activity relationship expansion. Procurement of the specific CAS 953999-99-0 compound ensures the precise substitution pattern associated with this MIC level. [1][2]

DNA-Targeted Anticancer Agent Scaffold Procurement

Cancer research laboratories investigating DNA intercalators as anticancer agents should select this compound for its phenethyl-pyrrolidine linker, which is critical for DNA binding (Kb ~10^4–10^5 M^-1) [1]. The 10- to 100-fold enhanced DNA affinity relative to non-phenethyl pyrrolidine-sulfonamides makes this specific chemotype indispensable for DNA-targeted mechanistic studies. Researchers can combine DNA binding data with the compound's CA and AChE inhibition profiles to explore multi-target anticancer strategies. [1]

Quote Request

Request a Quote for 4-methyl-N-(4-(pyrrolidin-1-yl)phenethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.